

Application Notes and Protocols: Strategic Functionalization of the C3-Bromo Position

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

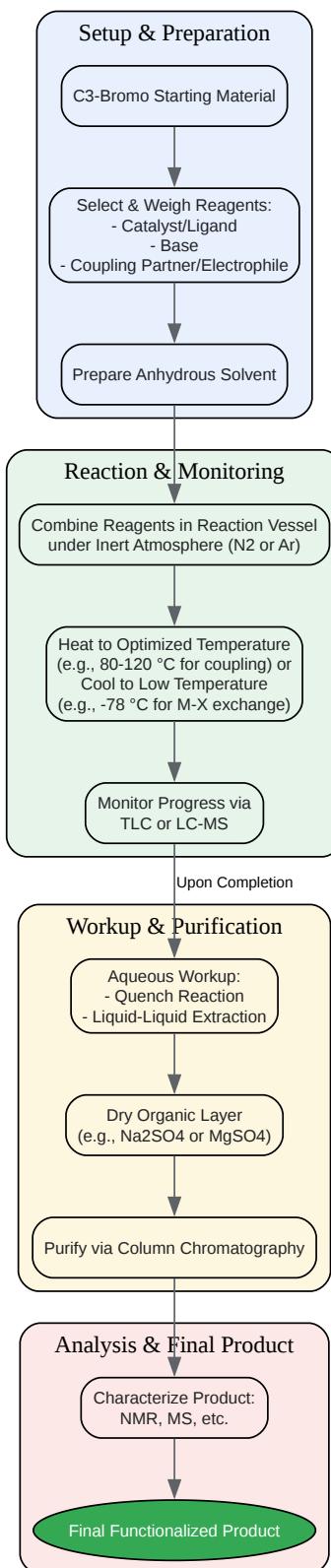
Compound Name:	3-Bromo-5-(N-Boc)aminomethylisoxazole
Cat. No.:	B3021655

[Get Quote](#)

Abstract

The functionalization of heteroaromatic and aromatic cores is a cornerstone of modern drug discovery and materials science. The C3-bromo position, in particular, serves as a versatile and reliable synthetic handle for introducing a vast array of molecular complexity. This guide provides an in-depth exploration of the primary experimental procedures for the strategic modification of C3-bromo substrates. We move beyond simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for cornerstone reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as metal-halogen exchange—are presented. This document is designed to empower researchers, scientists, and drug development professionals to confidently and effectively leverage the C3-bromo position in their synthetic campaigns.

Foundational Principles: The C3-Bromo Position as a Synthetic Linchpin


The carbon-bromine (C-Br) bond on an aromatic or heteroaromatic ring is a gateway for a multitude of chemical transformations. Its reactivity is primarily dictated by its susceptibility to two key processes:

- Oxidative Addition: The C-Br bond can readily insert into a low-valent transition metal center, typically Palladium(0), initiating the catalytic cycles of numerous cross-coupling reactions.[\[1\]](#) [\[2\]](#) This process is the foundation of modern C-C, C-N, and C-O bond-forming strategies.
- Metal-Halogen Exchange: The bond can be swapped with a more electropositive metal, such as lithium or magnesium, by reaction with organolithium or elemental magnesium reagents. [\[3\]](#)[\[4\]](#) This transforms the electrophilic carbon center into a potent nucleophile (an organolithium or Grignard reagent), which can then react with a wide range of electrophiles.

The choice between these pathways depends on the desired final product and the functional group tolerance of the substrate. The following sections provide detailed protocols and the scientific rationale for each major approach.

Logical Workflow for C3-Bromo Functionalization

The diagram below illustrates the general experimental sequence from a C3-bromo starting material to a purified, functionalized product, highlighting the central role of reaction selection and optimization.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for C3-bromo functionalization.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed reactions are the most widely used methods for functionalizing aryl halides due to their broad functional group tolerance and high efficiency.[\[1\]](#)[\[5\]](#)[\[6\]](#) These reactions share a common catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.[\[1\]](#)

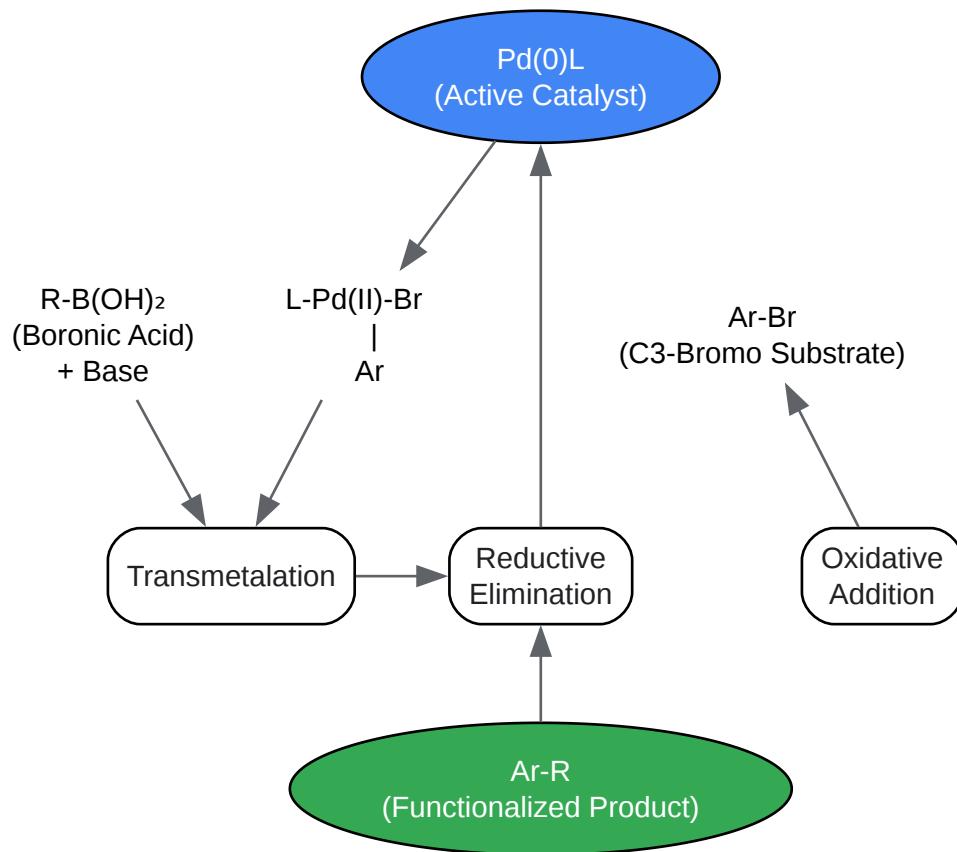
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating carbon-carbon bonds between the C3-position and other aryl, heteroaryl, or vinyl groups, making it indispensable in medicinal chemistry.[\[7\]](#)[\[8\]](#)[\[9\]](#) The reaction couples the C3-bromo compound with an organoboron reagent, typically a boronic acid or ester.[\[7\]](#)

Causality Behind Experimental Choices:

- Catalyst: A source of Palladium(0) is required. While $\text{Pd}(\text{PPh}_3)_4$ can be used directly, in situ generation from a Pd(II) precursor like $\text{Pd}(\text{OAc})_2$ or $\text{PdCl}_2(\text{dppf})$ with a phosphine ligand is more common and often more active.[\[10\]](#)
- Ligand: Triphenylphosphine (PPh_3) is a classic choice. For more challenging substrates, electron-rich and bulky ferrocenyl or biaryl phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[\[10\]](#)
- Base: A base is crucial for activating the organoboron species to facilitate the transmetalation step.[\[7\]](#) Inorganic bases like K_2CO_3 , Cs_2CO_3 , or K_3PO_4 are commonly employed. The choice can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.
- Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Parameter	Typical Conditions for Suzuki-Miyaura Coupling
Catalyst	Pd(PPh ₃) ₄ (3-5 mol%), Pd(OAc) ₂ (2-5 mol%), PdCl ₂ (dppf) (2-5 mol%)
Ligand	PPh ₃ , SPhos, XPhos (if using a Pd(II) precursor)
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄ (2-3 equivalents)
Solvent	Dioxane/H ₂ O, Toluene/H ₂ O, DMF, Ethanol
Temperature	80–120 °C
Typical Yields	70–95%


Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

- **Vessel Preparation:** To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).
- **Inert Atmosphere:** Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
- **Reaction:** Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4–16 hours.
- **Monitoring:** Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-1H-indazole product.[10]

The Palladium Catalytic Cycle

The diagram below illustrates the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Caption: Key steps in a Pd-catalyzed cross-coupling cycle.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C–N bonds, enabling the coupling of C₃-bromo compounds with a vast range of primary and secondary amines, anilines, and even ammonia equivalents.[11][12][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13][14]

Causality Behind Experimental Choices:

- Catalyst System: This reaction is highly dependent on the ligand. Early systems used simple phosphines, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group.^[14] These ligands promote the challenging reductive elimination step that forms the C-N bond.^[14] Pre-formed catalysts, where the ligand is already complexed to palladium, often provide superior results.
- Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.^[2] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.
- Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Parameter	Typical Conditions for Buchwald-Hartwig Amination
Catalyst	Pd ₂ (dba) ₃ (1-2 mol%), Pd(OAc) ₂ (1-2 mol%)
Ligand	XPhos, SPhos, RuPhos, BrettPhos (1.5-2x mol of Pd)
Base	NaOt-Bu, K ₃ PO ₄ , Cs ₂ CO ₃ (1.5–2.5 equivalents)
Solvent	Toluene, Dioxane, THF
Temperature	80–110 °C
Typical Yields	65–95%

Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromocarbazole

- Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the biarylphosphine ligand (e.g., XPhos, 0.025 equiv.), and the base (NaOt-Bu, 1.4 equiv.).
- Reagent Addition: Add the 3-bromocarbazole (1.0 equiv.) and the desired amine (1.2 equiv.).

- Solvent and Sealing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
- Reaction and Monitoring: Stir the reaction for 12–24 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
- Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to obtain the N-functionalized carbazole product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for attaching terminal alkynes to the C3-position, forming a C(sp²)-C(sp) bond.^{[15][16]} These alkynylated products are valuable intermediates for further transformations or as components in conjugated materials. The classic protocol uses a dual-catalyst system of palladium and copper(I).^{[17][18]}

Causality Behind Experimental Choices:

- Palladium Catalyst: As with other couplings, a Pd(0) species is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is standard.
- Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is essential in the traditional method. It reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.^[19]
- Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and as the solvent.
- Copper-Free Variant: A significant drawback of the classic method is the potential for copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free protocols have been developed, which typically require a different base (e.g., Cs₂CO₃) and sometimes specialized ligands.^[16]

Parameter	Typical Conditions for Sonogashira Coupling
Pd Catalyst	PdCl ₂ (PPh ₃) ₂ (1-3 mol%), Pd(PPh ₃) ₄ (2-5 mol%)
Cu Co-catalyst	CuI (2-10 mol%)
Base	Triethylamine (TEA), Diisopropylamine (DIPEA)
Solvent	THF, DMF, or neat amine base
Temperature	Room Temperature to 80 °C
Typical Yields	75–98%

Detailed Protocol: Sonogashira Coupling of 3-Bromothiophene

- Vessel Preparation: Add 3-bromothiophene (1.0 equiv.), the palladium catalyst (PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) iodide (CuI, 0.04 equiv.) to a dry Schlenk flask with a stir bar.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., triethylamine). Then, add the terminal alkyne (1.1 equiv.) dropwise via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC/GC-MS).
- Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a short plug of celite to remove the catalyst and salts.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the C3-Position

The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between the C3-bromo substrate and an alkene, typically yielding a substituted alkene product.[\[20\]](#)[\[21\]](#) This reaction is

a powerful way to introduce vinyl groups.

Causality Behind Experimental Choices:

- Catalyst: Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) is a very common and cost-effective precursor, which is reduced *in situ* to the active $\text{Pd}(0)$ catalyst.
- Ligand: While some reactions can proceed ligandless, phosphine ligands like PPh_3 or $\text{P}(\text{o-tol})_3$ are often added to stabilize the catalyst and improve yields.
- Base: A base is required to neutralize the HBr generated during the catalytic cycle and regenerate the $\text{Pd}(0)$ catalyst.[20][22] An inorganic base like K_2CO_3 or an organic amine base like triethylamine is typically used.[23]
- Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.

Parameter	Typical Conditions for Heck Reaction
Catalyst	$\text{Pd}(\text{OAc})_2$ (1-5 mol%)
Ligand	PPh_3 , $\text{P}(\text{o-tol})_3$ (2-4x mol of Pd)
Base	K_2CO_3 , NaOAc , Et_3N (1.5–2.5 equivalents)
Solvent	DMF, NMP, Acetonitrile
Temperature	80–140 °C
Typical Yields	60–90%

Detailed Protocol: Heck Reaction of 4-Bromoacetophenone with Styrene

- Reagent Setup: In a reaction tube, combine 4-bromoacetophenone (1.0 equiv.), styrene (1.5 equiv.), $\text{Pd}(\text{OAc})_2$ (0.01 equiv.), and K_2CO_3 (2.0 equiv.).[23]
- Solvent Addition: Add a solvent mixture, such as $\text{H}_2\text{O}/\text{DMF}$ (1:1).[23]
- Reaction: Seal the tube and heat the mixture in a preheated block to 80-120 °C for 4-16 hours, with vigorous stirring.[23]

- Monitoring: Follow the reaction's progress using TLC or GC-MS.
- Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, and concentrate. Purify the resulting solid or oil via flash chromatography or recrystallization.

Metal-Halogen Exchange: A Shift in Reactivity

An alternative and powerful strategy is to reverse the polarity of the C3 carbon via metal-halogen exchange. This creates a potent nucleophilic organometallic intermediate that can be trapped with various electrophiles. This method is particularly useful when the required building block for a cross-coupling reaction is unavailable.

Lithium-Halogen Exchange

This reaction involves treating the C3-bromo compound with an alkyl lithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures.^{[3][24]} The exchange is extremely fast, often occurring in minutes.^{[24][25]}

Causality Behind Experimental Choices:

- Reagent: n-BuLi is most common. t-BuLi is more reactive and can be used for less reactive bromides, but often requires two equivalents.^[24]
- Temperature: This is the most critical parameter. Reactions must be conducted at very low temperatures (-78 °C to -100 °C) to prevent the highly reactive aryllithium intermediate from reacting with other functional groups on the molecule or with the solvent.^{[25][26]}
- Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.

Detailed Protocol: Lithiation and Quenching of a Bromoaryl Substrate

- Setup: Place the C3-bromoaryl substrate (1.0 equiv.) in an oven-dried, three-neck flask under a strong stream of argon. Add anhydrous THF via syringe.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

- Lithiation: Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
- Stirring: Stir the mixture at -78 °C for 30–60 minutes to ensure complete exchange.
- Electrophile Addition: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in THF dropwise at -78 °C.
- Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous NH₄Cl.
- Workup and Purification: Perform a standard aqueous workup with extraction into an organic solvent. Dry, concentrate, and purify the product by column chromatography.

Grignard Reagent Formation

Reacting the C3-bromo compound with magnesium metal in an ethereal solvent forms an organomagnesium halide, known as a Grignard reagent.^[4] While less reactive than organolithiums, Grignard reagents are highly useful and tolerate a broader range of conditions.

Causality Behind Experimental Choices:

- Magnesium: Magnesium turnings are typically used. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction on the metal surface.^[27] Highly reactive Rieke magnesium can be used for difficult substrates at low temperatures.^[28]^[29]
- Solvent: Anhydrous diethyl ether or THF is essential. The ether coordinates to the magnesium center, stabilizing the Grignard reagent.^[4]
- Initiation: Grignard reactions can sometimes be difficult to start. Gentle heating, sonication, or the addition of an initiator are common techniques.^[27]

Detailed Protocol: Grignard Formation and Reaction

- Setup: Place magnesium turnings (1.5 equiv.) in an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, all under an argon atmosphere. Add a small crystal of iodine.

- Solvent: Add a small amount of anhydrous THF to cover the magnesium.
- Initiation: In the dropping funnel, prepare a solution of the C3-bromo substrate (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle heating may be required.
- Addition: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Electrophile: Cool the solution to 0 °C and add the electrophile (e.g., a ketone or aldehyde) dropwise.
- Workup and Purification: Proceed with a standard acidic or ammonium chloride quench and workup, followed by purification.

References

- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). Google.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2025, August 10). ResearchGate.
- The synthesis of C-3 β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). National Institutes of Health.
- Metal–halogen exchange. (n.d.). Wikipedia.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β -Lactams. (n.d.). Journal of Student Scholarhip - TCNJ.
- The Grignard Reagents. (n.d.). ACS Publications.
- Troubles with Lithium-Halogen exchange reaction. (2019, May 18). XMB 1.9.11.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- lithium halogen exchange #1 revised. (n.d.). Google.
- A General Strategy for the Construction of Functionalized Azaindolines via Domino Palladium-Catalyzed Heck Cyclization/Suzuki Coupling. (n.d.). ACS Publications.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2025, August 10). ResearchGate.

- 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts.
- Heck reaction. (n.d.). Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Google.
- Grignard-reagent formation in Multi-product facilities – not an easy task! (n.d.). Schnyderchemsafety.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google.
- Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. (2023, July 20). YouTube.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and - palladium complexes. (n.d.). PubMed.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). OUCI.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023, March 7). National Institutes of Health.
- C-Alkynylation of Chromones by Sonogashira Reaction. (2013, April 24). ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). Google.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2025, August 5). Google.
- Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. (n.d.). New Journal of Chemistry (RSC Publishing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nobelprize.org [nobelprize.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipro.org]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. joss.tcnj.edu [joss.tcnj.edu]
- 27. schnyderchemsafety.com [schnyderchemsafety.com]
- 28. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Strategic Functionalization of the C3-Bromo Position]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021655#experimental-procedure-for-functionalizing-the-c3-bromo-position>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com